molecular formula C14H10FNO4S2 B15237983 [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate

Cat. No.: B15237983
M. Wt: 339.4 g/mol
InChI Key: FPVKUVSBYJMEFD-FOWTUZBSSA-N
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Description

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocycle, and a fluorobenzoate moiety, which contributes to its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]thiopyran core, followed by the introduction of the fluorobenzoate group through various coupling reactions. Common reagents used in these reactions include sulfur sources, halogenated benzoates, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted benzoates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s thieno[2,3-b]thiopyran core and fluorobenzoate moiety contribute to its ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific functional groups and resulting properties.

Properties

Molecular Formula

C14H10FNO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate

InChI

InChI=1S/C14H10FNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-5-7-21-14-11(12)6-8-22(14,18)19/h1-5,7H,6,8H2/b16-12+

InChI Key

FPVKUVSBYJMEFD-FOWTUZBSSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC=C(C=C3)F)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC=C(C=C3)F)C=CS2

Origin of Product

United States

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